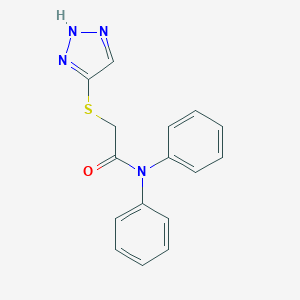![molecular formula C8H9N3O3S2 B498490 10-amino-4,4-dioxo-4λ6,7-dithia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,10-dien-12-one](/img/structure/B498490.png)
10-amino-4,4-dioxo-4λ6,7-dithia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,10-dien-12-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a thieno-thiazolo-pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide typically involves multi-step reactions. One common method includes the condensation of specific precursors followed by cyclization reactions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired heterocyclic ring system .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and properties.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in critical cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic molecules with thieno, thiazolo, or pyrimidine cores. Examples include:
- 2-amino-3,4,5,6,7,8-hexahydroquinazolin-4-one
- Various pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
What sets 2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H9N3O3S2 |
|---|---|
Peso molecular |
259.3g/mol |
Nombre IUPAC |
10-amino-4,4-dioxo-4位6,7-dithia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,10-dien-12-one |
InChI |
InChI=1S/C8H9N3O3S2/c9-6-1-7(12)11-4-2-16(13,14)3-5(4)15-8(11)10-6/h1,4-5H,2-3,9H2 |
Clave InChI |
CMSONWYAMIDAEI-UHFFFAOYSA-N |
SMILES |
C1C2C(CS1(=O)=O)SC3=NC(=CC(=O)N23)N |
SMILES canónico |
C1C2C(CS1(=O)=O)SC3=NC(=CC(=O)N23)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498407.png)
![N-(3-fluorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B498408.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B498409.png)
![4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-butyn-1-ol](/img/structure/B498410.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B498411.png)
![4-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-butyn-1-ol](/img/structure/B498412.png)
![2-[(4-hydroxy-2-butynyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498414.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-pyridinyl)acetamide](/img/structure/B498417.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B498419.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B498423.png)

![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B498429.png)
![N-(5-chloropyridin-2-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B498430.png)
